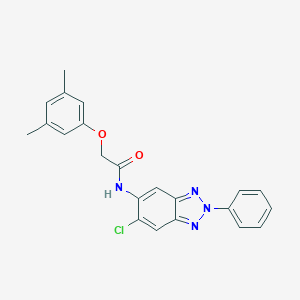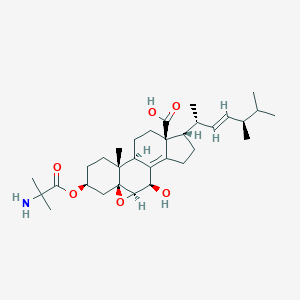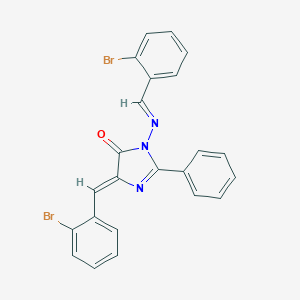
4,12-Tetradecadien-8,10-diin-1,6,7-triol
Übersicht
Beschreibung
Lobetyol is a natural compound that can be isolated from Lobelia chinensis. It exhibits DPPH radical scavenging activity and shows significant antioxidant activity .
Synthesis Analysis
Lobetyol and Lobetyolin have shown activities against several types of cancer, notably gastric cancer . In a study aimed at synthesizing lobelane analogs as therapeutic agents, replacement of the phenyl groups of lobelane with quinolyl groups resulted in a water-soluble analog called quinlobelane nine that possessed stronger VMAT2 inhibition .Molecular Structure Analysis
Lobetyol has a molecular formula of C14H18O3 . It is the aglycone of both glycosides Lobetyolin and Lobetyolinin, which are the mono- and bis-glucosylated forms of the polyacetylenic compound Lobetyol .Chemical Reactions Analysis
Lobetyol demonstrated an IC 50 of 71.47 ± 4.29 µg/ml at 48 h. Further, in MKN45 cells, an increasing dose of lobetyol ranging from 0, 50, and 75 µg/ml, to 110 µg/ml led to an increase in apoptotic population by 5.5%, 13.74%, 27.32%–31.57%, respectively .Physical and Chemical Properties Analysis
Lobetyol has a density of 1.1±0.1 g/cm3, a boiling point of 468.3±45.0 °C at 760 mmHg, and a flash point of 226.6±23.3 °C . It also has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 206.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Behandlung von Magen-Darm-Erkrankungen
Lobetyol findet sich in Atractylodes-Rhizomen, die traditionell zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden . Die Anwesenheit der Verbindung in diesen Rhizomen ist aufgrund ihrer Polyacetylen-Natur bedeutsam, die zu den therapeutischen Eigenschaften der Pflanze beiträgt. Forschungen zeigen, dass Lobetyol und verwandte Polyacetylene vielversprechend bei der Behandlung von Erkrankungen wie Durchfall und Verdauungsstörungen durch ihre entzündungshemmenden und gastrointestinalen Aktivitäten sind .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Aktivitäten von Lobetyol sind eng mit seiner chemischen Struktur verbunden. Studien haben gezeigt, dass Polyacetylene aus Atractylodes-Arten, einschließlich Lobetyol, strukturbezogene entzündungshemmende Aktivitäten zeigen . Dies macht Lobetyol zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antibakterielle Aktivität
Lobetyol hat eine antibakterielle Aktivität gezeigt, insbesondere gegen Methicillin-resistente Staphylococcus aureus (MRSA) . Dies ist entscheidend, da MRSA eine häufige Ursache für Krankenhausinfektionen ist und gegen viele Antibiotika resistent ist. Die Fähigkeit von Lobetyol, MRSA zu bekämpfen, deutet auf sein Potenzial als natürliches antibakterielles Mittel hin.
Antitumoraktivität
Eine der vielversprechendsten Anwendungen von Lobetyol liegt im Bereich der Onkologie. Lobetyol hat Aktivität gegen verschiedene Krebsarten gezeigt, insbesondere gegen Magenkrebs . Es scheint durch die Downregulation des Glutamin-Stoffwechsels zu wirken, was zu medikamenteninduzierter Apoptose und Hemmung des Tumorwachstums beiträgt . Dieser Mechanismus ist bedeutsam, da er einen potenziellen neuen Weg für die Krebsbehandlung bietet.
Pharmakokinetik und Bioverfügbarkeit
Die pharmakokinetischen Eigenschaften von Lobetyol sind ein Bereich der aktiven Forschung. Die Stabilität und Bioverfügbarkeit der Verbindung werden durch Verarbeitungsmethoden beeinflusst, wie z. B. das Anbraten mit Kleie, eine gängige Praxis in der traditionellen Medizin . Das Verständnis dieser Eigenschaften ist unerlässlich für die Entwicklung effektiver Lobetyol-basierter Behandlungen.
Traditionelle Chinesische Medizin (TCM)
In der TCM werden Lobetyol-haltige Präparate zur Stärkung des Milz- und Lungen-Qi verwendet . Diese Präparate werden oft verwendet, um das Immunsystem zu stärken, die Magen-Darm-Funktion zu verbessern und verschiedene Krankheiten zu behandeln, einschließlich Krebs . Die Rolle von Lobetyol in diesen Präparaten unterstreicht seine Bedeutung in ganzheitlichen Ansätzen für Gesundheit und Wohlbefinden.
Wirkmechanismus
Target of Action
Lobetyol, also known as 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol, is a natural compound that can be isolated from Lobelia chinensis . The primary targets of Lobetyol are MKN45 cells , which are human gastric cancer cells.
Mode of Action
Lobetyol interacts with its targets, the MKN45 cells, by inducing apoptosis and cell cycle arrest . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of an organism by eliminating old, unnecessary, or unhealthy cells. Cell cycle arrest is a halt in the cell cycle, which can prevent the cells from dividing and proliferating.
Biochemical Pathways
Given its anti-viral, anti-inflammatory, and anti-tumor activity , it can be inferred that Lobetyol likely affects pathways related to cell proliferation, inflammation, and viral replication.
Result of Action
As a result of its action, Lobetyol induces apoptosis and cell cycle arrest in MKN45 cells . This leads to the death of these cells and prevents their proliferation, thereby exhibiting anti-tumor activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lobetyol interacts with several biomolecules, contributing to its biochemical activity. It has shown activities against several types of cancer, notably gastric cancer . The molecular basis of its activity involves a down-regulation of glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .
Cellular Effects
Lobetyol has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell apoptosis in gastric cancer cells . Lobetyol influences cell function by downregulating the expression levels of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2), contributing to drug-induced apoptosis and tumor growth inhibition .
Molecular Mechanism
At the molecular level, Lobetyol exerts its effects through several mechanisms. It downregulates glutamine metabolism, which contributes to drug-induced apoptosis and tumor growth inhibition . It also reduces both mRNA and protein expression of the amino acid transporter ASCT2 .
Temporal Effects in Laboratory Settings
In laboratory settings, Lobetyol has shown to inhibit the gene expression of MUC5AC mucin induced by PMA
Metabolic Pathways
Lobetyol is involved in several metabolic pathways. It has been shown to downregulate glutamine metabolism . It also reduces the expression levels of the amino acid transporter ASCT2, which is involved in the transport of glutamine .
Eigenschaften
IUPAC Name |
tetradeca-4,12-dien-8,10-diyne-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQCMNXJZJWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327355 | |
| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136171-87-4 | |
| Record name | Lobetyol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136171-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)




![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)


![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)


